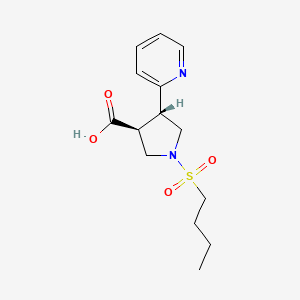

(3S*,4S*)-1-(butylsulfonyl)-4-pyridin-2-ylpyrrolidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S*,4S*)-1-(butylsulfonyl)-4-pyridin-2-ylpyrrolidine-3-carboxylic acid is a chemical compound with potential therapeutic applications. It is commonly referred to as Boc-4-pyrrolidinecarboxylic acid or Boc-PPy. This compound belongs to the family of pyrrolidinecarboxylic acids, which have been extensively studied for their biological activities.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Improvements : Liang Wen-jun (2007) described an improved synthesis method for a related compound, (R)-3-(butyldimethylsilyloxy)butyl phenyl sulfide, using 4-(dimethylamino)pyridine as a catalyst, achieving a high yield of 98% (Liang Wen-jun, 2007).

Novel Cyclization and Antimicrobial Activity : Zareef, Iqbal, and Arfan (2008) conducted a novel cyclization of 4-(substituted-phenylsulfonamido)butanoic acids to corresponding 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones, showing significant antimicrobial activity (Zareef, Iqbal, & Arfan, 2008).

Inhibition of Blood Platelet Activity : Kudryavtsev et al. (2011) synthesized novel derivatives of 4-(vinylsulfonyl)pyrrolidine-2-carboxylic acids, demonstrating their ability to inhibit the exposure of phosphatidylserine by platelets upon activation with thrombin (Kudryavtsev et al., 2011).

Lanthanide-Potassium Biphenyl Frameworks : Zhou et al. (2016) synthesized lanthanide-organic frameworks using a novel sulfonate-carboxylate ligand, demonstrating gas sorption, proton conductivity, and luminescent sensing of metal ions (Zhou et al., 2016).

Catalysis and Reaction Mechanisms

Catalytic Activity in Asymmetric Reactions : A study by Hashimoto et al. (2011) developed axially chiral dicarboxylic acid as a chiral Brønsted acid catalyst, demonstrating its effectiveness in asymmetric Mannich-type reactions (Hashimoto et al., 2011).

Palladium-Catalyzed Couplings : Suresh et al. (2013) described palladium-catalyzed decarboxylative Suzuki and Heck couplings of azaindole-2-carboxylic acids to synthesize 2-aryl/alkenyl-1-phenylsulfonyl-1H-pyrrolo-[2,3 b]pyridines (Suresh et al., 2013).

Synthesis of Pyrroles and Pyrrolidines : Sankar, Mahalakshmi, and Balasubramanian (2013) developed a method for synthesizing 1,3,4-trisubstituted pyrrolidines and pyrroles, highlighting the potential for creating complex organic compounds (Sankar, Mahalakshmi, & Balasubramanian, 2013).

Applications in Organic Material Synthesis

Organic Material Synthesis : Antony et al. (2019) synthesized a new π-conjugated chromophore, demonstrating its potential in organic materials science (Antony et al., 2019).

Organocatalysis with Hydroxyproline Derivatives : Zlotin (2015) reviewed the use of 4-hydroxyproline-derived amino acids as organocatalysts for asymmetric reactions, emphasizing their applications in green chemistry (Zlotin, 2015).

properties

IUPAC Name |

(3S,4S)-1-butylsulfonyl-4-pyridin-2-ylpyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-2-3-8-21(19,20)16-9-11(12(10-16)14(17)18)13-6-4-5-7-15-13/h4-7,11-12H,2-3,8-10H2,1H3,(H,17,18)/t11-,12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQFIKYCFXNTDSK-VXGBXAGGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCS(=O)(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4S)-1-butylsulfonyl-4-pyridin-2-ylpyrrolidine-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-naphthyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5560734.png)

![N-(2,4-dimethoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5560742.png)

![ethyl 3-[(1-phenyl-1H-pyrazol-3-yl)imino]butanoate](/img/structure/B5560746.png)

![ethyl {2-[2-(2-hydroxybenzoyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5560753.png)

![2-{3-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1-isoindolinone](/img/structure/B5560757.png)

![5-[((3S*,5R*)-3-(hydroxymethyl)-5-{[(2-methoxyethyl)(methyl)amino]methyl}-1-piperidinyl)carbonyl]-3-isoxazolol](/img/structure/B5560761.png)

![(3R*,4R*)-1-[(5-isopropylisoxazol-3-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5560769.png)

![N-benzyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5560774.png)

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5560791.png)

![N-(2-hydroxycyclohexyl)-1-[(4-methoxyphenyl)sulfonyl]-N-methyl-3-piperidinecarboxamide](/img/structure/B5560793.png)

![(3aS*,6aS*)-2-allyl-5-(5-chloropyridin-2-yl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5560800.png)